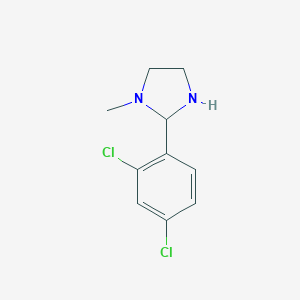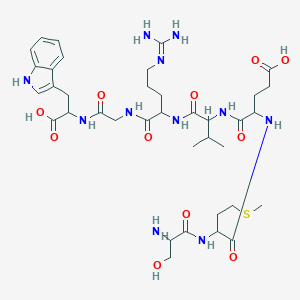
delta-MSH
描述
Delta-melanocyte stimulating hormone is a peptide hormone that belongs to the melanocortin family. It is derived from the pro-opiomelanocortin precursor and is known for its role in stimulating melanocortin receptors, which are involved in various physiological processes such as pigmentation, energy homeostasis, and immune response.
准备方法
Synthetic Routes and Reaction Conditions
Delta-melanocyte stimulating hormone can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are added one by one through coupling reactions, usually mediated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid.
Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of delta-melanocyte stimulating hormone may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Delta-melanocyte stimulating hormone undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis is performed using specific primers and DNA polymerase in a polymerase chain reaction.
Major Products Formed
Oxidation: Oxidized forms of the peptide with sulfoxide or sulfone groups.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
科学研究应用
Delta-melanocyte stimulating hormone has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The hormone is studied for its role in regulating pigmentation, energy homeostasis, and immune response.
Medicine: Delta-melanocyte stimulating hormone is investigated for its potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.
Industry: The peptide is used in the development of cosmetic products aimed at enhancing skin pigmentation and reducing inflammation.
作用机制
Delta-melanocyte stimulating hormone exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, the hormone activates the adenylyl cyclase enzyme, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers various downstream signaling pathways, including the protein kinase A pathway, which regulates gene expression and cellular responses. The hormone’s effects on pigmentation are mediated through the activation of melanocortin 1 receptor, which stimulates melanin production in melanocytes.
相似化合物的比较
Similar Compounds
Alpha-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in pigmentation and anti-inflammatory effects.
Beta-melanocyte stimulating hormone: Similar to alpha-melanocyte stimulating hormone, with additional roles in energy homeostasis.
Gamma-melanocyte stimulating hormone: Involved in regulating blood pressure and energy balance.
Uniqueness
Delta-melanocyte stimulating hormone is unique in its specific binding affinity for certain melanocortin receptors and its distinct physiological effects. Unlike alpha-melanocyte stimulating hormone, which primarily affects pigmentation, delta-melanocyte stimulating hormone has broader roles in energy homeostasis and immune response. Its unique sequence and structure also make it a valuable tool for studying peptide-receptor interactions and developing targeted therapies.
属性
IUPAC Name |
4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFOUIQFGQPNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N11O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564390 | |
| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-04-9 | |
| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


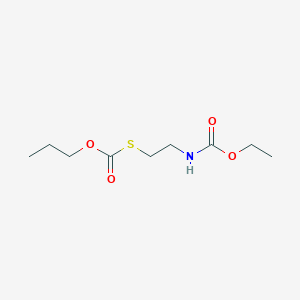
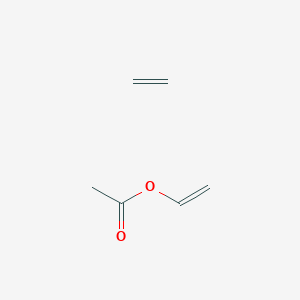
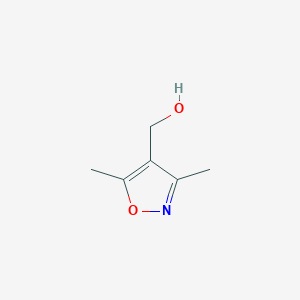
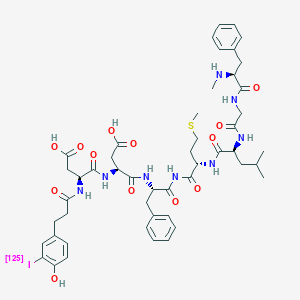
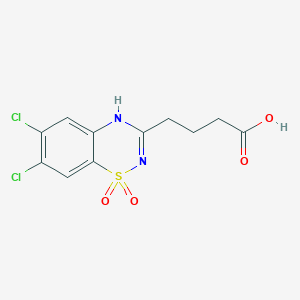
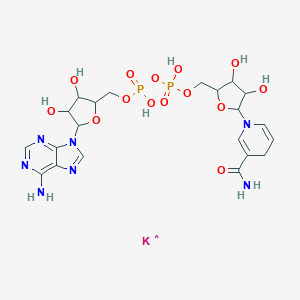

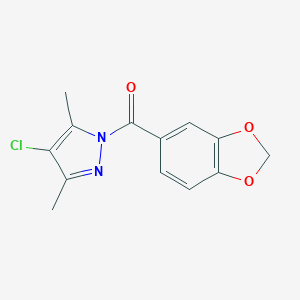
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
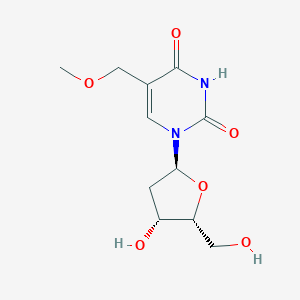
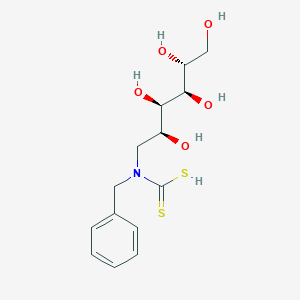
![3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid](/img/structure/B9943.png)
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
